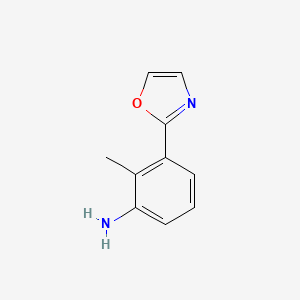
2-Methyl-3-(1,3-oxazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(1,3-oxazol-2-yl)aniline is an organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1,3-oxazol-2-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminoacetophenone with formamide under acidic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(1,3-oxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
2-Methyl-3-(1,3-oxazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(1,3-oxazol-2-yl)aniline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes . The compound’s oxazole ring allows it to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-(1,3-oxazol-2-yl)aniline
- 2-Methyl-5-(1,3-oxazol-2-yl)aniline
- 2-Methyl-3-(1,3-thiazol-2-yl)aniline
Uniqueness
2-Methyl-3-(1,3-oxazol-2-yl)aniline is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing molecules with specific biological activities and material properties .
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
2-methyl-3-(1,3-oxazol-2-yl)aniline |
InChI |
InChI=1S/C10H10N2O/c1-7-8(3-2-4-9(7)11)10-12-5-6-13-10/h2-6H,11H2,1H3 |
Clé InChI |
OYEPBIQOXRWTHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1N)C2=NC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13235633.png)
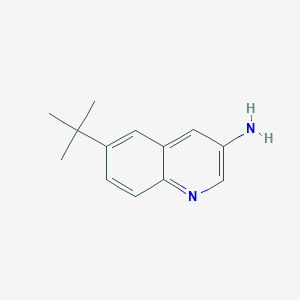
![N-Methyl-2-[(4-methylpiperidin-4-YL)formamido]acetamide](/img/structure/B13235639.png)
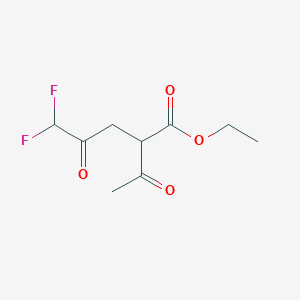
![3-[(Azetidin-3-yl)amino]benzonitrile](/img/structure/B13235645.png)
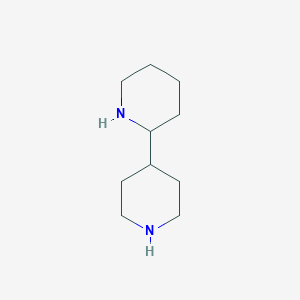
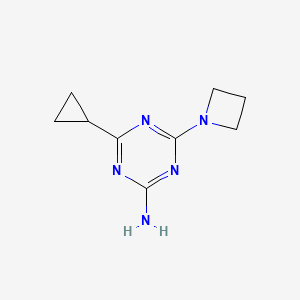
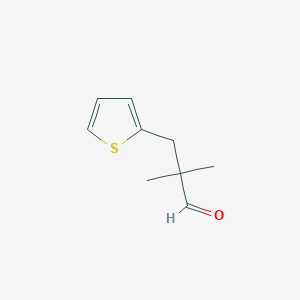
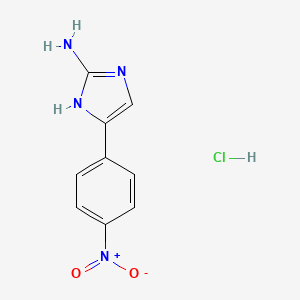
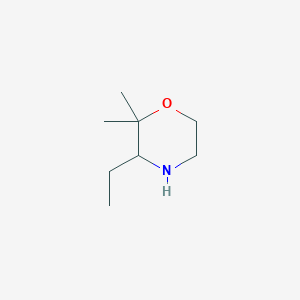
![2-[2-(Methylsulfanyl)ethyl]piperidine](/img/structure/B13235686.png)
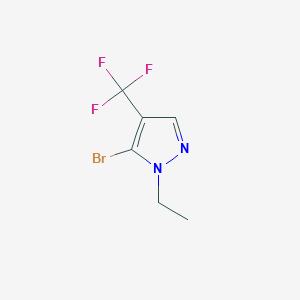
![2-{[1-(Pyridin-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13235705.png)
![3-[1-(2-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13235720.png)
